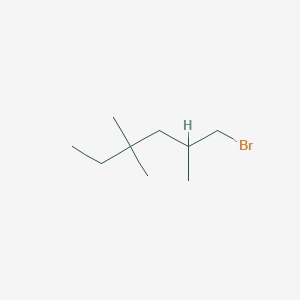
1-Bromo-2,4,4-trimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,4,4-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, which is characterized by the presence of a bromine atom attached to a carbon atom in the alkane chain. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,4-trimethylhexane can be synthesized through the bromination of 2,4,4-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then react with the 2,4,4-trimethylhexane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2,4,4-trimethylhexane in a reactor, with careful monitoring of reaction conditions such as temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-Bromo-2,4,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Grignard Reactions: It can be converted into a Grignard reagent by reacting with magnesium in anhydrous ether, which can then be used to form carbon-carbon bonds in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the major products.
Grignard Reactions: Various carbon-carbon bonded products depending on the electrophile used.
科学研究应用
1-Bromo-2,4,4-trimethylhexane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
作用机制
The mechanism of action of 1-bromo-2,4,4-trimethylhexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, it may interact with enzymes or other proteins, leading to inhibition or modification of their activity.
相似化合物的比较
Similar Compounds
- 1-Bromo-3-methylbutane
- 1-Bromo-2-methylpropane
- 1-Bromo-2,2-dimethylpropane
Uniqueness
1-Bromo-2,4,4-trimethylhexane is unique due to its specific structure, which includes a bromine atom attached to a highly branched alkane chain. This branching can influence its reactivity and the types of reactions it undergoes, making it distinct from other bromoalkanes with simpler structures.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
1-bromo-2,4,4-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3 |
InChI 键 |
FSJAXFXQSAVSRB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)CC(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





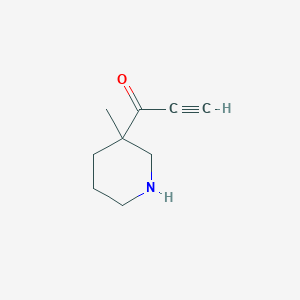

![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
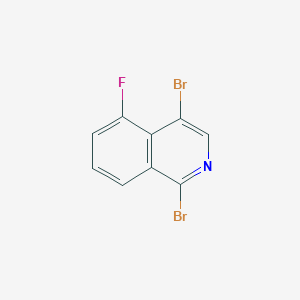
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

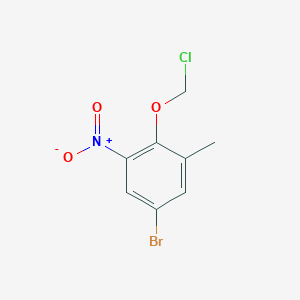
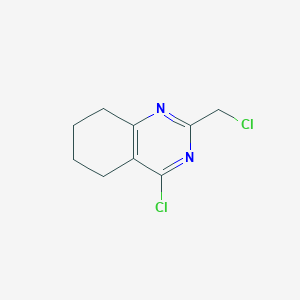
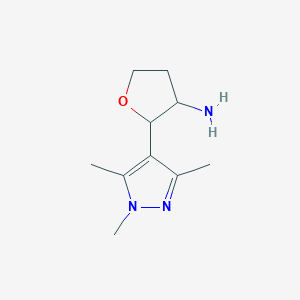
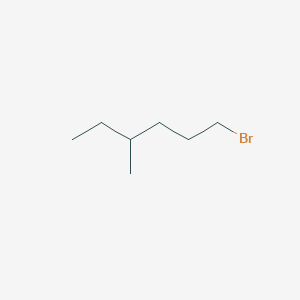
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
